

# discovery and synthesis of MW-150 hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MW-150 hydrochloride

Cat. No.: B11931665

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and Synthesis of **MW-150 Hydrochloride**

## Introduction

**MW-150 hydrochloride** (also known as MW01-18-150SRM hydrochloride) is a novel, central nervous system (CNS) penetrant, and orally active small molecule inhibitor developed for therapeutic intervention in neurodegenerative diseases, particularly Alzheimer's disease (AD). [1][2] It selectively targets the p38 alpha mitogen-activated protein kinase (p38 $\alpha$  MAPK), a key enzyme implicated in the pathophysiology of neuroinflammation and synaptic dysfunction associated with AD.[2][3] Developed by researchers at Northwestern University, MW-150 has progressed through preclinical studies and into human clinical trials, showing promise in attenuating disease-related pathologies.[3][4][5] This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of **MW-150 hydrochloride** for researchers and drug development professionals.

## Chemical Properties and Identification

**MW-150 hydrochloride** is a synthetic organic compound with the following identifiers:

| Property          | Value                                                                               | Reference |
|-------------------|-------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine;hydrochloride | [6]       |
| Molecular Formula | C <sub>24</sub> H <sub>24</sub> ClN <sub>5</sub>                                    | [6]       |
| Molecular Weight  | 417.9 g/mol                                                                         | [6]       |
| Synonyms          | MW01-18-150SRM<br>hydrochloride, MW-150                                             | [1][7]    |

## Discovery and Rationale: Targeting p38 $\alpha$ MAPK

The discovery of MW-150 was driven by the growing body of evidence implicating chronic neuroinflammation in the progression of Alzheimer's disease.[2] The p38 $\alpha$  MAPK, a stress-related serine/threonine protein kinase, is a critical regulator of the innate immune response and is found in both neurons and glial cells (astrocytes and microglia).[2][4]

In the context of AD, the accumulation of amyloid- $\beta$  (A $\beta$ ) and phosphorylated tau protein aggregates leads to the over-activation of glial cells.[3] This sustained activation results in the excessive production and release of proinflammatory cytokines, such as Interleukin-1 beta (IL-1 $\beta$ ), which contribute to neuronal damage, synaptic dysfunction, and cognitive decline.[2][3][7] The p38 $\alpha$  MAPK pathway is a pivotal signaling cascade that governs the production of these inflammatory mediators.[2] Therefore, inhibiting p38 $\alpha$  MAPK presents a strategic therapeutic approach to disrupt this cycle of neuroinflammation and protect against its detrimental effects. MW-150 was specifically designed as a highly selective, brain-penetrant inhibitor of p38 $\alpha$  MAPK to mitigate these neuroinflammatory processes.[1][4]

## Mechanism of Action

**MW-150 hydrochloride** functions as a selective inhibitor of p38 $\alpha$  MAPK.[1] Its mechanism involves binding to the kinase and preventing the phosphorylation of its downstream substrates, most notably MAPK-activated protein kinase 2 (MK2).[1][7] The phosphorylation of MK2 is a critical step in the signaling cascade that leads to the synthesis and release of proinflammatory cytokines. By inhibiting the upstream kinase, p38 $\alpha$ , MW-150 effectively suppresses this inflammatory response in activated glial cells.[1][7] This targeted action

reduces cytokine overexpression, thereby protecting synapses and neuronal function from inflammatory damage.



[Click to download full resolution via product page](#)

**Caption:** MW-150 Signaling Pathway Inhibition.

## Quantitative Biological Data

The potency and selectivity of MW-150 have been characterized through various in vitro assays.

| Parameter                        | Value  | Description                                                                    | Reference                               |
|----------------------------------|--------|--------------------------------------------------------------------------------|-----------------------------------------|
| K <sub>i</sub>                   | 101 nM | Inhibitor constant for p38 $\alpha$ MAPK.                                      | <a href="#">[1]</a> <a href="#">[7]</a> |
| IC <sub>50</sub> (MK2)           | 332 nM | Concentration for 50% inhibition of MK2 phosphorylation in activated glia.     | <a href="#">[1]</a> <a href="#">[7]</a> |
| IC <sub>50</sub> (IL-1 $\beta$ ) | 936 nM | Concentration for 50% inhibition of IL-1 $\beta$ production in activated glia. | <a href="#">[1]</a> <a href="#">[7]</a> |

## Synthesis of MW-150 Hydrochloride

MW-150 is a synthetic organic compound belonging to the pyridazine class of molecules.[\[2\]](#)[\[6\]](#) While detailed, step-by-step synthesis protocols are typically proprietary and found within patent literature, the structure, 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine, indicates a multi-step synthesis involving the coupling of substituted pyridazine, naphthalene, pyridine, and piperazine moieties. Such syntheses commonly employ modern cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to assemble the aromatic core, followed by functionalization and final salt formation with hydrochloric acid to yield the water-soluble hydrochloride salt.

## Preclinical Efficacy

MW-150 has demonstrated significant efficacy in multiple preclinical mouse models of Alzheimer's disease, validating its therapeutic potential.

- APP/PS1 Transgenic Mice: In this amyloidosis model, daily oral administration of MW-150 (2.5 mg/kg) improved performance in cognitive tasks such as the radial arm water maze (RAWM) and contextual fear conditioning.[\[7\]](#)

- APP/PS Knock-in Mice: Treatment with MW-150 (2.5 mg/kg, i.p.) for 14 days resulted in cognitive performance indistinguishable from wild-type mice, demonstrating its ability to reverse existing deficits without overexpressing the amyloid precursor protein.[1][7]
- Mixed Pathology Model (5xFAD with hyperhomocysteinemia): In a model combining amyloid pathology with vascular damage, MW-150 treatment reduced behavioral impairments, attenuated synaptic loss, and decreased tau phosphorylation, providing proof-of-principle for its efficacy in the context of comorbid pathologies common in human AD patients.[5]

Importantly, these cognitive benefits were observed without affecting the overall amyloid plaque burden, supporting the hypothesis that MW-150's neuroprotective effects are mediated by the suppression of neuroinflammation and its downstream consequences on synaptic function.[2]

## Clinical Development

Following promising preclinical results, MW-150, under development by Neurokine Therapeutics, has advanced into human clinical trials.[4]

- Phase 1: Safety and tolerability studies in healthy volunteers demonstrated that MW-150 was safe and well-tolerated, achieving desired blood levels after oral administration.[2][8]
- Phase 2: A Phase 2a study was initiated to evaluate the efficacy of MW-150 in patients with mild-to-moderate Alzheimer's disease, assessing its effects on cognitive performance, daily living activities, and blood biomarkers.[2][9]

## Experimental Protocols

The following are generalized protocols for key assays used to characterize p38 $\alpha$  MAPK inhibitors like MW-150.

### Protocol 1: In Vitro p38 $\alpha$ Kinase Inhibition Assay

Objective: To determine the inhibitor constant (Ki) of MW-150 against recombinant p38 $\alpha$  MAPK.

- Reagents: Recombinant human p38 $\alpha$  MAPK, kinase buffer, ATP, a suitable peptide substrate (e.g., ATF2), and **MW-150 hydrochloride**.

- Procedure: a. Prepare a series of dilutions of **MW-150 hydrochloride** in kinase buffer. b. In a microplate, combine the p38 $\alpha$  enzyme, the peptide substrate, and each dilution of MW-150. c. Initiate the kinase reaction by adding a solution of ATP (often radiolabeled with  $^{32}\text{P}$  or  $^{33}\text{P}$ ). d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). e. Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper). f. Quantify the amount of substrate phosphorylation using a scintillation counter or phosphorimager.
- Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration. Calculate the  $\text{IC}_{50}$  value, which can then be used with the Michaelis-Menten equation to determine the  $K_i$ .

## Protocol 2: Glial Cell IL-1 $\beta$ Production Assay

Objective: To measure the  $\text{IC}_{50}$  of MW-150 for the inhibition of IL-1 $\beta$  production in activated glial cells.

- Cell Culture: Culture primary mixed glial cells or a microglial cell line (e.g., BV-2) in appropriate media.
- Procedure: a. Plate the cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of **MW-150 hydrochloride** for 1-2 hours. c. Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to activate the p38 $\alpha$  MAPK pathway and induce cytokine production. d. Incubate for a defined period (e.g., 6-24 hours). e. Collect the cell culture supernatant.
- Quantification: Measure the concentration of IL-1 $\beta$  in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Data Analysis: Normalize the IL-1 $\beta$  concentrations to a vehicle control. Plot the percentage of inhibition against the MW-150 concentration and fit the data to a dose-response curve to determine the  $\text{IC}_{50}$  value.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. p38 $\alpha$  Mitogen-Activated Protein Kinase—An Emerging Drug Target for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MW-150 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. A small molecule p38 $\alpha$  MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MW-150 hydrochloride | C24H24ClN5 | CID 137704636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. iadrp.nia.nih.gov [iadrp.nia.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [discovery and synthesis of MW-150 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931665#discovery-and-synthesis-of-mw-150-hydrochloride]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)